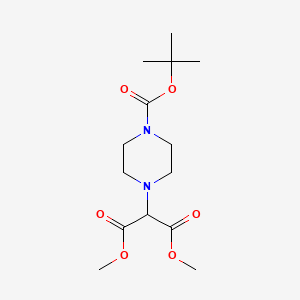

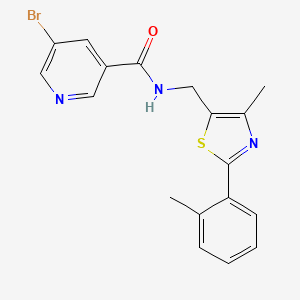

![molecular formula C13H10ClN3OS B2624219 N-[5-(2-Chloro-benzyl)-thiazol-2-yl]-2-cyano-acetamide CAS No. 307514-08-5](/img/structure/B2624219.png)

N-[5-(2-Chloro-benzyl)-thiazol-2-yl]-2-cyano-acetamide

説明

“N-[5-(2-Chloro-benzyl)-thiazol-2-yl]-2-cyano-acetamide” is a complex organic compound that contains several functional groups, including a thiazole ring, a benzyl group, a cyano group, and an acetamide group .

Synthesis Analysis

The synthesis of similar compounds often involves various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .Molecular Structure Analysis

The thiazole ring consists of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds rendering aromatic ring properties .Chemical Reactions Analysis

The thiazole ring has many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure and the functional groups it contains. For example, the presence of a thiazole ring could contribute to the compound’s aromaticity .科学的研究の応用

N-[5-(2-Chloro-benzyl)-thiazol-2-yl]-2-cyano-acetamide has been used in various scientific research applications, such as in drug synthesis and other biologically active compounds. It has also been used as a model compound for studying the mechanism of action and biochemical and physiological effects of other compounds. This compound has been used in the synthesis of various drugs such as anticonvulsants, anti-inflammatory agents, and antimicrobial agents. It has also been used in the synthesis of polymers and other materials for use in biomedical applications.

作用機序

Target of Action

N-[5-(2-Chloro-benzyl)-thiazol-2-yl]-2-cyano-acetamide is a benzothiazole-based compound . The primary target of this compound is the DprE1 enzyme , which plays a crucial role in the cell wall biosynthesis of Mycobacterium tuberculosis . By inhibiting this enzyme, this compound disrupts the cell wall formation, leading to the death of the bacteria .

Mode of Action

The compound this compound interacts with its target, the DprE1 enzyme, by binding to its active site . This binding inhibits the enzyme’s function, disrupting the synthesis of the cell wall of Mycobacterium tuberculosis . The disruption in cell wall synthesis leads to the death of the bacteria .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the cell wall biosynthesis pathway of Mycobacterium tuberculosis . By inhibiting the DprE1 enzyme, this compound disrupts the formation of arabinogalactan, a key component of the mycobacterial cell wall . The downstream effect of this disruption is the death of the bacteria due to the loss of cell wall integrity .

Result of Action

The molecular and cellular effects of this compound’s action result in the death of Mycobacterium tuberculosis . By inhibiting the DprE1 enzyme, this compound disrupts the synthesis of the bacterial cell wall, leading to the loss of cell wall integrity and ultimately, the death of the bacteria .

実験室実験の利点と制限

N-[5-(2-Chloro-benzyl)-thiazol-2-yl]-2-cyano-acetamide has several advantages for use in laboratory experiments. It is relatively inexpensive, and can be synthesized with high purity and yield. In addition, it is relatively stable, and can be stored for long periods of time. However, this compound also has several limitations. It is not water-soluble, and therefore cannot be used in aqueous solutions. In addition, it is not very soluble in organic solvents, which can limit its use in certain laboratory experiments.

将来の方向性

N-[5-(2-Chloro-benzyl)-thiazol-2-yl]-2-cyano-acetamide has a variety of potential future directions. It could be used in the synthesis of more complex biologically active compounds, or as a model compound for further studies of the mechanism of action and biochemical and physiological effects of other compounds. In addition, this compound could be used in the development of new drugs or other materials for use in biomedical applications. Furthermore, this compound could be used in the development of new methods for drug delivery and drug targeting. Finally, this compound could be used in the development of new analytical techniques for the characterization of biologically active compounds.

合成法

N-[5-(2-Chloro-benzyl)-thiazol-2-yl]-2-cyano-acetamide can be synthesized from the reaction of 5-chloro-2-benzylthiazole with 2-cyanoacetamide, which is catalyzed by an acid such as hydrochloric acid. The reaction proceeds through the formation of an intermediate, which is then converted to the desired product. The reaction can be carried out in an aqueous medium at room temperature, and yields a product with high purity and yield.

Safety and Hazards

特性

IUPAC Name |

N-[5-[(2-chlorophenyl)methyl]-1,3-thiazol-2-yl]-2-cyanoacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10ClN3OS/c14-11-4-2-1-3-9(11)7-10-8-16-13(19-10)17-12(18)5-6-15/h1-4,8H,5,7H2,(H,16,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKUMDLWOOZXJPN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC2=CN=C(S2)NC(=O)CC#N)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10ClN3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601330331 | |

| Record name | N-[5-[(2-chlorophenyl)methyl]-1,3-thiazol-2-yl]-2-cyanoacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601330331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.76 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24818104 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

307514-08-5 | |

| Record name | N-[5-[(2-chlorophenyl)methyl]-1,3-thiazol-2-yl]-2-cyanoacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601330331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-methoxy-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzofuran-2-carboxamide](/img/structure/B2624138.png)

![2-(7-morpholino-4-oxopyrimido[4,5-d]pyrimidin-3(4H)-yl)-N-(4-(trifluoromethyl)benzyl)acetamide](/img/structure/B2624140.png)

![4-(3,4-dimethoxyphenyl)-6-(3-phenylpropyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2624141.png)

![Tert-butyl 4-[(6-bromopyridin-3-yl)oxy]piperidine-1-carboxylate](/img/structure/B2624145.png)

![N-(2,4-dimethylphenyl)-2-[[3-(4-nitrophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2624150.png)

![N-{[4-(3-cyanophenyl)-1H-imidazol-2-yl]methyl}prop-2-enamide](/img/structure/B2624153.png)

![1-{[1-(3-chlorophenyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperidin-4-amine](/img/structure/B2624154.png)